((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
Description
((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a chiral organophosphorus compound characterized by its stereospecific configuration (2R,3R), anthracene moiety, and bulky tert-butyl substituents. Its molecular formula is C33H40O2P2, with a molar mass of 530.62 g/mol . The anthracenyl group contributes to π-conjugation, making it relevant in optoelectronic materials and asymmetric catalysis . The tert-butyl groups enhance steric bulk, stabilizing transition states in catalytic cycles .
Properties
Molecular Formula |
C33H40O2P2 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-ditert-butylphosphoryl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C33H40O2P2/c1-31(2,3)36-29-26(28-24-17-12-10-15-22(24)21-23-16-11-13-18-25(23)28)19-14-20-27(29)35-30(36)37(34,32(4,5)6)33(7,8)9/h10-21,30H,1-9H3/t30-,36-/m1/s1 |
InChI Key |
QNQXHFAKUUYUQN-JRYPVQGPSA-N |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)P(=O)(C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)P(=O)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:
Formation of the Anthracene Derivative: This involves the functionalization of anthracene to introduce the necessary substituents.
Cyclization: The cyclization step forms the dihydrobenzo[d][1,3]oxaphosphol ring.
Introduction of the Phosphine Oxide Group: This step involves the reaction of the intermediate with a suitable phosphine oxide reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphine oxide group.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the anthracene moiety.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphine oxides and biological molecules. Its ability to form stable complexes makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its unique structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used as a stabilizer in polymer production and as an additive in materials science to enhance the properties of various materials.
Mechanism of Action
The mechanism of action of ((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide involves its ability to form stable complexes with metal ions and biological molecules. The molecular targets include enzymes and proteins that interact with the phosphine oxide group. The pathways involved in its mechanism of action include coordination chemistry and ligand exchange processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(2S,3S)-Enantiomer (CAS 2374143-29-8)
This enantiomer shares identical substituents but has an inverted stereochemistry. Despite structural similarity, enantiomers often exhibit divergent biological and catalytic activities. For example, the (2S,3S) configuration may show altered binding affinities in asymmetric catalysis due to spatial mismatches with chiral substrates .
Substituted Analogs
(a) Substituent Variations in the Phosphole Core
- Key Findings: The anthracenyl group in the target compound enhances π-π stacking interactions, critical for optoelectronic applications . Isopropoxy substitution (C26H44O3P2) lowers molecular weight (468.58 g/mol vs. 530.62 g/mol), altering solubility and thermal stability .
(b) Variations in Phosphine Oxide Groups
- Methyl vs. tert-Butyl :
The compound (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS 1884594-02-8) replaces the di-tert-butylphosphine oxide group with a methyl group. This simplification reduces steric bulk but diminishes stability in oxidative environments .
Functional Group Impact on Bioactivity and Reactivity
- Steric Effects: Tert-butyl groups in the target compound create a rigid microenvironment, favoring enantioselective catalysis.
- Electronic Effects: Anthracene’s electron-rich aromatic system enhances charge transfer in optoelectronic materials. Substitution with methoxy (e.g., (2S,3R)-4-methoxy analog in ) introduces electron-donating effects, shifting redox potentials .
Computational and Experimental Similarity Analyses
- Tanimoto Coefficient Analysis: While direct data for the target compound is unavailable, studies on structurally related organophosphorus compounds (e.g., ) suggest that substituent modifications (e.g., tert-butyl to benzyloxy) yield Tanimoto indices <70%, indicating moderate similarity in bioactivity .
- Bioactivity Clustering : Compounds with tert-butyl groups cluster separately from those with smaller substituents in hierarchical bioactivity profiles, correlating with divergent protein target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
